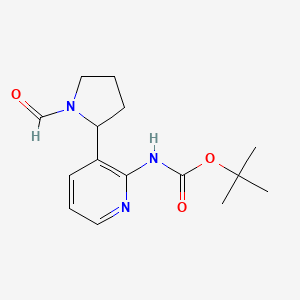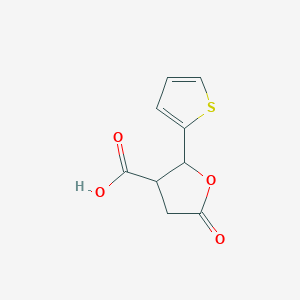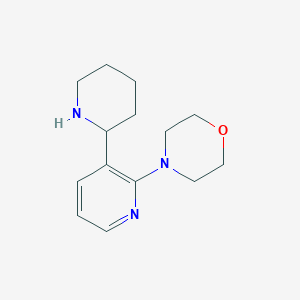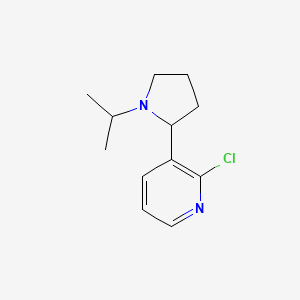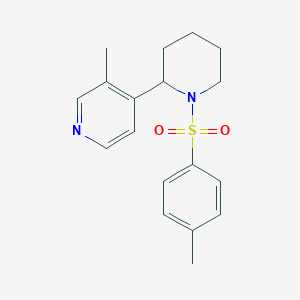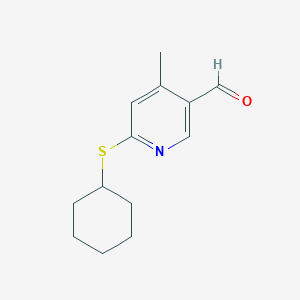
6-(Cyclohexylthio)-4-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclohexylthio)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a cyclohexylthio group attached to the 6th position and a methyl group attached to the 4th position of the nicotinaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylthio)-4-methylnicotinaldehyde typically involves the introduction of the cyclohexylthio group and the methyl group onto the nicotinaldehyde backbone. One common method involves the reaction of 4-methylnicotinaldehyde with cyclohexylthiol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclohexylthio)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-(Cyclohexylthio)-4-methylnicotinic acid.
Reduction: 6-(Cyclohexylthio)-4-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving nicotinaldehyde derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Cyclohexylthio)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The cyclohexylthio group and the aldehyde functionality play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Cyclohexylthio)-3-methylnicotinaldehyde
- 6-(Cyclohexylthio)-4-ethylnicotinaldehyde
- 6-(Cyclohexylthio)-4-methylpyridine
Uniqueness
6-(Cyclohexylthio)-4-methylnicotinaldehyde is unique due to the specific positioning of the cyclohexylthio and methyl groups on the nicotinaldehyde backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17NOS |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
6-cyclohexylsulfanyl-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NOS/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 |
Clave InChI |
GZJYQHPCZUWWGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C=O)SC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


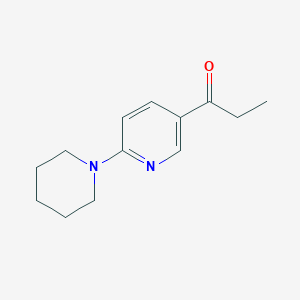
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
